5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol
Overview
Description
“5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol” is a compound that contains an oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The compound also contains a thiol group (-SH), and a fluorophenyl group, which is a phenyl group (a ring of six carbon atoms) with a fluorine atom attached .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of a suitable precursor with a sulfur-containing reagent to introduce the thiol group. The oxadiazole ring can be formed through a cyclization reaction .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxadiazole ring, the thiol group, and the fluorophenyl group. Modern techniques such as NMR spectroscopy and X-ray crystallography can be used to determine the structure .
Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the presence of the thiol group, which can participate in various reactions. For example, it can be oxidized to form a disulfide bond .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect its polarity and hence its solubility in different solvents .
Scientific Research Applications
Enzyme Inhibition
5-Aryl-1,3,4-oxadiazole-2-thiols, including 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, exhibit inhibitory activity on trans-cinnamate 4-hydroxylase (C4H) from Populus kitakamiensis. This compound demonstrated significant inhibitory activity, making it a potent candidate for studying enzyme inhibition mechanisms (Yamada et al., 2004).
Antimicrobial and Antioxidant Agent
The derivative was identified as a potent antimicrobial and antioxidant agent. Its synthesis through an ultrasound-assisted, low-solvent, acid/base-free method highlights its potential as an environmentally friendly compound with significant biological activities (Yarmohammadi et al., 2020).
Corrosion Inhibition
Various derivatives of 1,3,4-oxadiazole, including 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol, have been studied for their corrosion inhibition properties on mild steel in sulphuric acid. Their ability to form a protective layer on metal surfaces suggests potential applications in industrial corrosion prevention (Ammal et al., 2018).
Photoluminescent Materials
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol derivatives are also researched for their properties in photoluminescent materials. These compounds, when used in organic light-emitting diodes (OLEDs), can yield high external quantum efficiency and are promising for advanced display and lighting technologies (Cooper et al., 2022).
Anticancer Agents
Some derivatives of 1,3,4-oxadiazole, including the 5-(3-Fluorophenyl) variant, have been synthesized and evaluated for their anticancer properties. These compounds showed significant activity against various cancer cell lines, indicating their potential as novel anticancer agents (Aboraia et al., 2006).
Liquid Crystalline Properties
1,3,4-Oxadiazole-based compounds like 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol have been studied for their liquid crystalline properties. These materials are of interest for applications in liquid crystal displays and other advanced optical technologies (Zhu et al., 2009).
Infrared Spectroscopy Studies
Studies involving infrared spectroscopy of 5-phenyl-1,3,4-oxadiazole-2-thiol, a related compound, can provide valuable insights into the structural and vibrational characteristics of 5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol. This research aids in understanding the molecular behavior of these compounds (Romano et al., 2012).
Safety And Hazards
properties
IUPAC Name |
5-(3-fluorophenyl)-3H-1,3,4-oxadiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2OS/c9-6-3-1-2-5(4-6)7-10-11-8(13)12-7/h1-4H,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVLMQZAXFGRER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNC(=S)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438530 | |
Record name | 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
CAS RN |
203268-63-7 | |
Record name | 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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